Bienvenue dans la boutique en ligne BenchChem!

N-mesityl-2-phenylpropanamide

medicinal chemistry metabolic stability amide bond protection

N-Mesityl-2-phenylpropanamide (CAS not uniquely assigned; also indexed as (2S)-2-phenyl-N-(2,4,6-trimethylphenyl)propanamide, molecular formula C₁₈H₂₁NO, MW 267.4 g/mol) is a synthetic, chiral N-arylpropanamide that belongs to the broader class of substituted phenylpropanamides. It is commercially offered as a research-grade pharmaceutical intermediate with typical purity specifications of ≥95%.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
Cat. No. B257326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-phenylpropanamide
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C(C)C2=CC=CC=C2)C
InChIInChI=1S/C18H21NO/c1-12-10-13(2)17(14(3)11-12)19-18(20)15(4)16-8-6-5-7-9-16/h5-11,15H,1-4H3,(H,19,20)/t15-/m0/s1
InChIKeyNLTILDNVXBYYPE-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Mesityl-2-phenylpropanamide Procurement & Selection: A Decision-Critical Ingredient Profile


N-Mesityl-2-phenylpropanamide (CAS not uniquely assigned; also indexed as (2S)-2-phenyl-N-(2,4,6-trimethylphenyl)propanamide, molecular formula C₁₈H₂₁NO, MW 267.4 g/mol) is a synthetic, chiral N-arylpropanamide that belongs to the broader class of substituted phenylpropanamides. It is commercially offered as a research-grade pharmaceutical intermediate with typical purity specifications of ≥95% . This compound features a mesityl (2,4,6-trimethylphenyl) substituent on the amide nitrogen and a phenyl group at the 2-position of the propanamide backbone. Unlike simpler N-phenylpropanamides, the sterically demanding, electron-donating mesityl group profoundly alters physicochemical properties and restricts metabolic liabilities associated with unsubstituted N-aryl amides, making it a non-interchangeable building block in medicinal chemistry campaigns . Its primary relevance lies in the synthesis of differentiation-inducing agents, anticancer leads, and nuclease inhibitors described in the patent literature [1] [2].

Why Generic Propanamide Analogs Fail: The Structural Imperative for N-Mesityl-2-phenylpropanamide in Medicinal Chemistry Procurement


N-Mesityl-2-phenylpropanamide cannot be substituted with commercially ubiquitous analogs such as N-phenylpropanamide (propionanilide, CAS 620-71-3), N-mesityl-2-methylpropanamide (CAS 55577-64-5), or N-mesityl-3-phenylpropanamide (CAS 76604-60-9) without fundamentally altering the intended structure-activity profile. The mesityl group provides a unique combination of steric bulk and electron density that stabilizes the amide bond against enzymatic hydrolysis, a feature absent in simple N-phenyl derivatives . Positional isomerism is equally critical: the 2-phenyl substitution on N-mesityl-2-phenylpropanamide creates a chiral center at the alpha-carbon, enabling enantioselective interactions with biological targets that are impossible with the achiral 3-phenyl regioisomer . Furthermore, the 2-methyl analog lacks the aromatic phenyl ring required for key π-stacking interactions with target protein binding pockets . Each of these structural modifications—removing methyl substituents on the N-aryl ring, relocating the phenyl group, or replacing phenyl with methyl—produces a compound with fundamentally different lipophilicity, metabolic stability, and target engagement capabilities, rendering direct substitution scientifically indefensible without re-optimization of the entire synthetic pathway [1].

Quantitative Differentiation Evidence: N-Mesityl-2-phenylpropanamide vs. Nearest Structural Analogs


Steric Bulk & Metabolic Stability: Mesityl vs. Unsubstituted N-Phenyl Amides

The mesityl (2,4,6-trimethylphenyl) substituent on N-mesityl-2-phenylpropanamide introduces substantial steric hindrance around the amide bond compared to the unsubstituted N-phenyl analog (N-phenylpropanamide, CAS 620-71-3). The Taft steric parameter (Es) for the mesityl group is approximately −2.5 to −3.0, versus approximately −0.5 to −1.0 for the unsubstituted phenyl group, representing a >3-fold increase in steric bulk [1]. This steric shielding reduces the rate of hydrolytic amide bond cleavage by sterically hindering the approach of nucleophilic water or esterase active sites. In related N-mesityl amide series, this translates to a 5- to 20-fold enhancement in half-life under simulated physiological conditions (pH 7.4, 37 °C) compared to the corresponding N-phenyl amides, although compound-specific half-life data for N-mesityl-2-phenylpropanamide has not been published in the open literature . This differential is critical for procurement decisions involving lead compounds requiring extended plasma exposure.

medicinal chemistry metabolic stability amide bond protection

Lipophilicity Differentiation: N-Mesityl-2-phenylpropanamide vs. N-Mesityl-2-methylpropanamide

The 2-phenyl substituent on N-mesityl-2-phenylpropanamide confers substantially higher lipophilicity compared to the 2-methyl analog (N-mesityl-2-methylpropanamide, CAS 55577-64-5), which is critical for membrane permeability and target engagement. The calculated LogP (XLogP) for N-mesityl-2-phenylpropanamide is approximately 3.8, whereas N-mesityl-2-methylpropanamide registers approximately 2.7–3.0, reflecting a difference of approximately 0.8–1.1 log units . This corresponds to a roughly 6- to 12-fold higher octanol-water partition coefficient for the 2-phenyl compound. In drug discovery contexts, a LogP in the 3–4 range is often optimal for balancing passive membrane permeability with aqueous solubility, while the lower LogP of the 2-methyl analog may limit its permeability across lipophilic barriers such as the blood-brain barrier or the cell membrane of Gram-negative bacteria [1].

lipophilicity ADME drug-likeness

Chiral Differentiation: (2S)-N-Mesityl-2-phenylpropanamide vs. Achiral 3-Phenyl Regioisomer

N-Mesityl-2-phenylpropanamide, specifically as the (2S)-enantiomer (IUPAC: (2S)-2-phenyl-N-(2,4,6-trimethylphenyl)propanamide), possesses a chiral center at the alpha-carbon that is completely absent in the 3-phenyl regioisomer (N-mesityl-3-phenylpropanamide, CAS 76604-60-9) . The (2S) configuration is explicitly specified by multiple vendors (InChI Key: NLTILDNVXBYYPE-HNNXBMFYSA-N) and confirmed by the isomeric SMILES notation . In biological systems, the chiral center enables stereospecific interactions with enzyme active sites and receptor binding pockets. The achiral 3-phenyl analog, while sharing the same molecular formula (C₁₈H₂₁NO) and molecular weight (267.4 g/mol), lacks this stereochemical handle entirely, rendering it incapable of engaging targets that require a defined three-dimensional orientation of the phenyl group relative to the amide plane [1]. For any target where stereochemistry matters—including the differentiation-inducing and nuclease-inhibitory activities cited in patents—the (2S) enantiomer is a structurally non-substitutable requirement [2].

enantioselectivity chiral resolution target engagement

Patent-Protected Differentiation-Inducing Activity: Unique Property Absent in Simpler Analogs

N-Mesityl-2-phenylpropanamide is structurally encompassed within the general formula of compounds claimed in US Patent 5,773,474 (filed 1995, assigned to Columbia University and Sloan-Kettering), which describes methods for selectively inducing terminal differentiation of neoplastic cells and inhibiting their proliferation [1]. The patent specification explicitly describes compounds with amide-linked aromatic substituents—including mesityl-substituted propanamides—as active inducers of differentiation toward the monocyte lineage, a property with direct relevance to anticancer and antipsoriatic therapeutic strategies. In contrast, simpler N-arylpropanamides lacking the mesityl substitution pattern (e.g., N-phenylpropanamide, N-(4-methylphenyl)propanamide, or N-(2,6-dimethylphenyl)propanamide) fall outside the optimal steric and electronic parameters defined by the patent's structure-activity relationship and are not claimed as preferred embodiments [2]. Separately, a patent application from Masaryk University describes substituted propanamides including mesityl-bearing variants as inhibitors of nucleases for the treatment of proliferative and neurodegenerative diseases, further establishing a unique biological activity profile tied to the mesityl substitution [3]. These patent-protected activities are absent in the simpler, commercially available N-phenyl and N-alkyl propanamide analogs.

differentiation therapy anticancer nuclease inhibition

Best-Fit Research & Industrial Application Scenarios for N-Mesityl-2-phenylpropanamide


Lead Optimization in Differentiation-Inducing Anticancer Programs

N-Mesityl-2-phenylpropanamide serves as a patent-referenced scaffold for medicinal chemistry teams developing differentiation-inducing anticancer agents. As encompassed within US Patent 5,773,474, the mesityl-propanamide framework has demonstrated the ability to arrest proliferation of undifferentiated neoplastic cells and induce terminal differentiation toward the monocyte lineage [1]. For procurement, the (2S) enantiomer offers a chiral handle for further SAR exploration, while the mesityl group provides metabolic stability advantages over simpler N-phenyl analogs. This compound is most appropriate for early-stage lead optimization where the differentiation-inducing mechanism is the primary therapeutic hypothesis.

Nuclease Inhibitor Discovery for Neurodegenerative Disease Research

The Masaryk University patent application describing substituted propanamides as nuclease inhibitors positions N-mesityl-2-phenylpropanamide as a valuable starting point for developing therapeutics targeting genomic instability-associated diseases, including neurodegenerative conditions [2]. The mesityl substitution pattern is integral to the claimed pharmacophore, and procurement of this specific analog enables direct entry into the claimed chemical space without requiring de novo synthesis of the core scaffold.

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The defined (2S) stereochemistry of N-mesityl-2-phenylpropanamide makes it a valuable chiral building block for synthesizing enantiomerically pure pharmaceutical intermediates . Unlike the achiral 3-phenyl regioisomer or the non-chiral 2-methyl analog, this compound introduces a stereogenic center that can be exploited in diastereoselective transformations. Procurement at ≥95% purity from commercial suppliers enables direct use in multi-step synthetic sequences without additional chiral resolution steps.

Physicochemical Probe for Membrane Permeability and Metabolic Stability Studies

With a computed XLogP of approximately 3.8, N-mesityl-2-phenylpropanamide occupies a lipophilicity range that is frequently optimal for passive membrane permeability while remaining compatible with aqueous solubility requirements for in vitro assays . The mesityl group's steric protection of the amide bond makes this compound a useful probe for studying structure-metabolism relationships in amide-containing drug candidates, particularly when compared head-to-head with the less lipophilic N-mesityl-2-methylpropanamide (XLogP ≈ 2.7–3.0) or the metabolically labile N-phenylpropanamide.

Quote Request

Request a Quote for N-mesityl-2-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.